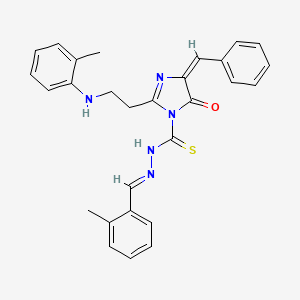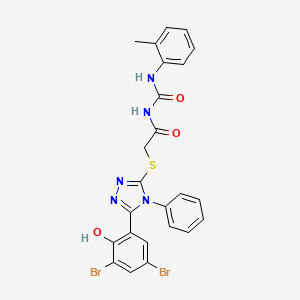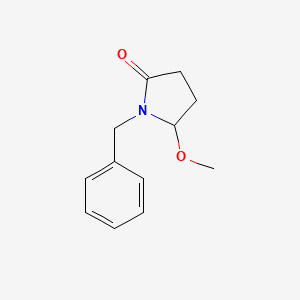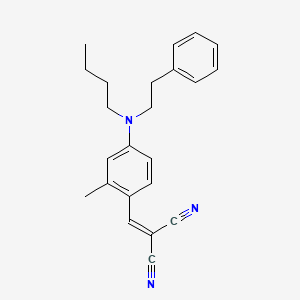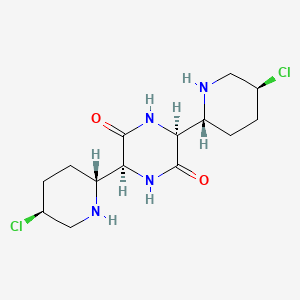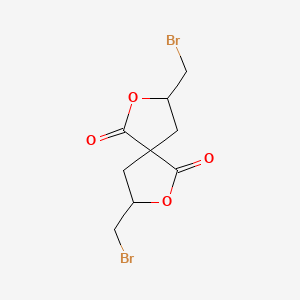
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione typically involves the bromination of a precursor molecule. A common method might include the reaction of a spirocyclic ketone with bromine in the presence of a catalyst or under specific conditions to achieve the desired bromomethyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with new functional groups replacing the bromomethyl groups.
Reduction: The corresponding spirocyclic compound with methyl groups.
Oxidation: Compounds with additional oxygen-containing functional groups.
科学的研究の応用
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Use in the production of polymers or other materials.
作用機序
The mechanism of action for 3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione would depend on its specific application. In chemical reactions, the bromomethyl groups are reactive sites that can undergo various transformations. In biological systems, if applicable, the compound might interact with specific enzymes or receptors, leading to a biological effect.
類似化合物との比較
Similar Compounds
3,8-Dimethyl-2,7-dioxaspiro(4.4)nonane-1,6-dione: Similar structure but with methyl groups instead of bromomethyl groups.
3,8-Dichloromethyl-2,7-dioxaspiro(4.4)nonane-1,6-dione: Chloromethyl groups instead of bromomethyl groups.
Uniqueness
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is unique due to the presence of bromomethyl groups, which can impart different reactivity and properties compared to its analogs with other substituents.
特性
CAS番号 |
60012-87-5 |
|---|---|
分子式 |
C9H10Br2O4 |
分子量 |
341.98 g/mol |
IUPAC名 |
3,8-bis(bromomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C9H10Br2O4/c10-3-5-1-9(7(12)14-5)2-6(4-11)15-8(9)13/h5-6H,1-4H2 |
InChIキー |
FIUZOPYFJAYFQM-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)C12CC(OC2=O)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




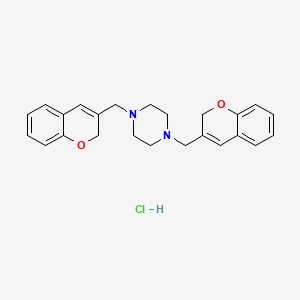
![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
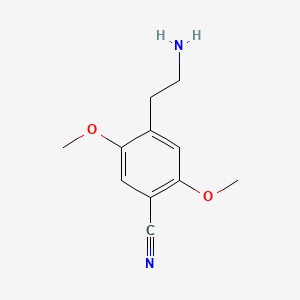
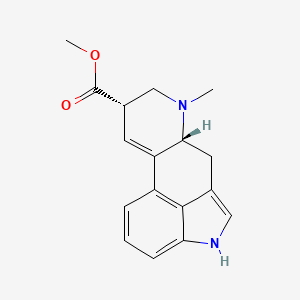
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)
![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)
